4-(2-chlorophenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of chlorophenyl, indole, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with indole in the presence of a base to form an intermediate, which is then reacted with a triazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group, which may affect its reactivity and biological activity.
4-(2-BROMOPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
Uniqueness
The presence of the hydrosulfide group in 4-(2-CHLOROPHENYL)-5-(1H-INDOL-3-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE adds unique reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13ClN4S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13ClN4S/c18-13-6-2-4-8-15(13)22-16(20-21-17(22)23)9-11-10-19-14-7-3-1-5-12(11)14/h1-8,10,19H,9H2,(H,21,23) |
InChI Key |
FKNFRVQZHURJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NNC(=S)N3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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